4-[1-(4-dimethylaminophenyl)-2-phenyl-ethenyl]-N,N-dimethyl-aniline
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Overview
Description
NSC 408166: . This compound is widely used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Pyridyl)piperazine typically involves the reaction of 2-chloropyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Pyridyl)piperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-(2-Pyridyl)piperazine is employed in a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-(2-Pyridyl)piperazine exerts its effects involves its interaction with specific molecular targets in the nervous system. It can bind to certain receptors and modulate their activity, leading to changes in neural signaling pathways. This interaction is crucial for its potential therapeutic applications in treating neurological disorders .
Comparison with Similar Compounds
1-(2-Pyridyl)piperazine can be compared with other piperazine derivatives such as:
2-Piperazinopyridine: Similar in structure but may have different reactivity and applications.
4-(2-Pyridyl)piperazine: Another isomer with distinct chemical properties and uses.
The uniqueness of 1-(2-Pyridyl)piperazine lies in its specific interaction with neural receptors, making it a valuable compound in neurological research and potential therapeutic applications .
Properties
CAS No. |
7509-74-2 |
---|---|
Molecular Formula |
C24H26N2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-[1-[4-(dimethylamino)phenyl]-2-phenylethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H26N2/c1-25(2)22-14-10-20(11-15-22)24(18-19-8-6-5-7-9-19)21-12-16-23(17-13-21)26(3)4/h5-18H,1-4H3 |
InChI Key |
HPEFUALZETVWQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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